molecular formula C28H38N4O6S B611674 VH 032-linker 5 CAS No. 2172819-74-6

VH 032-linker 5

Cat. No. B611674
M. Wt: 558.694
InChI Key: DKSZOQIYZOVHOL-TYBLODHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH 032-linker 5 is a von-Hippel-Lindau protein ligand (VHL) conjugated to an alkyl linker with terminal carboxylic acid for PROTAC technology . It has been used as a degrader building block in PROTAC for targeted protein degradation .


Synthesis Analysis

Although specific synthesis steps for VH 032-linker 5 are not detailed in the search results, it is known that VH 032-linker 5 is a derivative of the von Hippel-Lindau (VHL) ligand . It is commonly used as a precursor to a PROTAC that hijacks VHL as the E3 ubiquitin ligase component .


Molecular Structure Analysis

The molecular formula of VH 032-linker 5 is C28H38N4O6S . It incorporates an E3 ligase ligand plus an alkylC4 linker with terminal carboxylic acid ready for conjugation to a target protein ligand .


Chemical Reactions Analysis

VH 032-linker 5 is designed for easy conjugation to a target protein ligand and for the development of PROTACs . The terminal carboxyl group allows for rapid conjugation of amine-containing linkers .


Physical And Chemical Properties Analysis

The molecular weight of VH 032-linker 5 is 558.69 . It is recommended to be stored at -20°C . The product is a solid and its color ranges from white to off-white .

Scientific Research Applications

Molecular Modeling and Antibody Activity

  • Molecular Modeling and Affinity Determination of scFv Antibody: Proper Linker Peptide Enhances Its Activity: This research highlights the role of linker peptides in influencing the activity of antibody structures. Using a combination of molecular modeling and biological measurements, it was found that the binding affinity and activity of an engineered antibody were significantly influenced by the composition and length of the linker peptide (Gu et al., 2010).

Antibody Fragment Design

  • "Diabodies": Small Bivalent and Bispecific Antibody Fragments: This study discusses the design of small antibody fragments, known as "diabodies," that contain two antigen-binding sites. These fragments are composed of heavy-chain variable domains (VH) connected to light-chain variable domains (VL) by a short linker, resulting in bivalent or bispecific interactions (Holliger et al., 1993).

Antibody Stability and Binding Properties

  • Antigen Binding and Stability Properties of Non-Covalently Linked Anti-CD22 Single-Chain Fv Dimers: This research shows how varying linker lengths and domain orientations in antibody structures can create multivalent derivatives with distinct stability and binding properties. These findings are significant for targeted delivery of therapeutic agents to specific cells (Arndt et al., 2004).

Linker-Based Modules for Allosteric Regulation

  • A Strategy to Identify Linker-Based Modules for the Allosteric Regulation of Antibody-Antigen Binding Affinities of Different scFvs: This study presents a strategy for obtaining structural elements that provide allosteric modulation of antibody affinities, demonstrating the importance of linkers in regulating antibody-antigen interactions (Kellmann et al., 2017).

Affinity Modulation Using Temperature-Responsive Linkers

  • Modulation of Single-Chain Antibody Affinity with Temperature-Responsive Elastin-Like Polypeptide Linkers: This research investigates how replacing the traditional flexible peptide linkers in single-chain antibodies with elastin-like polypeptide linkers can lead to antibodies with controlled binding and release characteristics, influenced by environmental changes like temperature (Megeed et al., 2006).

Effect of Linker Length on Antibody Reactivity

  • Effect of Linker Length between Variable Domains of Single Chain Variable Fragment Antibody against Daidzin on its Reactivity: This study emphasizes the importance of linker length in single-chain variable fragment antibodies, showing that it significantly impacts the antibody's reactivity and specificity (Yusakul et al., 2016).

Future Directions

VH 032-linker 5 has been used as a degrader building block in PROTAC for targeted protein degradation . The future directions of VH 032-linker 5 could involve its use in the development of more effective PROTACs for various research and therapeutic applications.

properties

IUPAC Name

6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6S/c1-17-24(39-16-30-17)19-11-9-18(10-12-19)14-29-26(37)21-13-20(33)15-32(21)27(38)25(28(2,3)4)31-22(34)7-5-6-8-23(35)36/h9-12,16,20-21,25,33H,5-8,13-15H2,1-4H3,(H,29,37)(H,31,34)(H,35,36)/t20-,21+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSZOQIYZOVHOL-TYBLODHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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